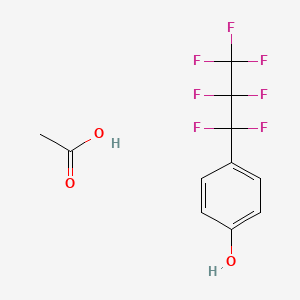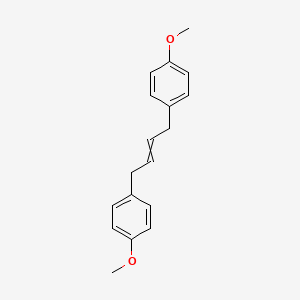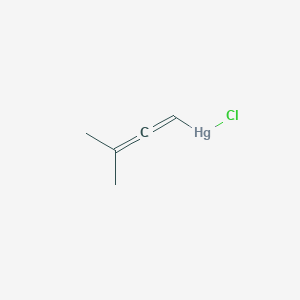
Chloro(3-methylbuta-1,2-dien-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3-methylbuta-1,2-dien-1-yl)mercury is a chemical compound that belongs to the organomercury family It is characterized by the presence of a mercury atom bonded to a chloro group and a 3-methylbuta-1,2-dien-1-yl group
Preparation Methods
The synthesis of Chloro(3-methylbuta-1,2-dien-1-yl)mercury typically involves the reaction of mercury(II) chloride with 3-methylbuta-1,2-diene in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
Chloro(3-methylbuta-1,2-dien-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury or other mercury-containing compounds.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloro(3-methylbuta-1,2-dien-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in the production of certain polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Chloro(3-methylbuta-1,2-dien-1-yl)mercury involves its interaction with molecular targets such as proteins and enzymes. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a useful tool in studying enzyme function and regulation.
Comparison with Similar Compounds
Chloro(3-methylbuta-1,2-dien-1-yl)mercury can be compared with other organomercury compounds, such as:
Methylmercury: Known for its toxicity and environmental impact.
Ethylmercury: Used in some vaccines as a preservative.
Phenylmercury: Employed in antifungal and antibacterial agents.
Properties
CAS No. |
61716-05-0 |
|---|---|
Molecular Formula |
C5H7ClHg |
Molecular Weight |
303.15 g/mol |
InChI |
InChI=1S/C5H7.ClH.Hg/c1-4-5(2)3;;/h1H,2-3H3;1H;/q;;+1/p-1 |
InChI Key |
PJFQOOKNZBGNPZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C=C[Hg]Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


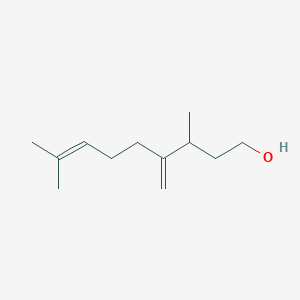
![1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14574639.png)
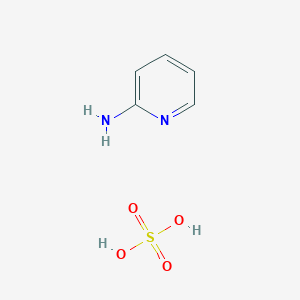
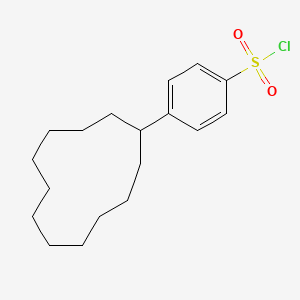
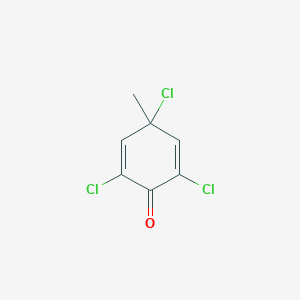
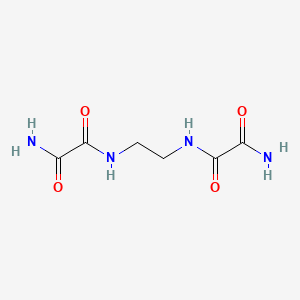
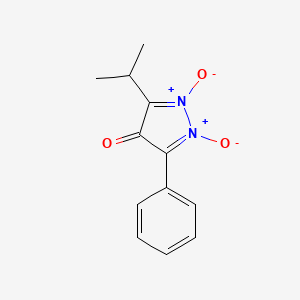

methanone](/img/structure/B14574684.png)
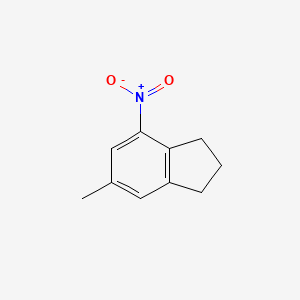
![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxypropyl)thiourea](/img/structure/B14574696.png)
![1,10-Dihydro-2H-indolo[2,3-b][1,8]naphthyridine-2-thione](/img/structure/B14574697.png)
